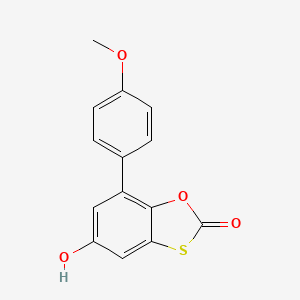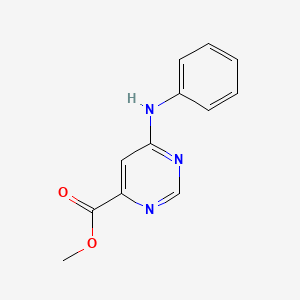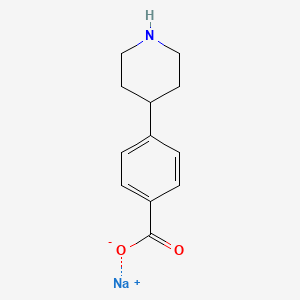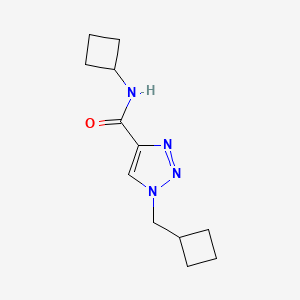
1-(5-fluoro-2-thienyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-thienyl)-N-methylmethanamine is an organic compound that features a thienyl ring substituted with a fluorine atom and an N-methylmethanamine group
Preparation Methods
The synthesis of 1-(5-fluoro-2-thienyl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-thiophenecarboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-thienyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, and substituted thienyl derivatives.
Scientific Research Applications
1-(5-Fluoro-2-thienyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The thienyl ring provides stability and facilitates interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(5-Fluoro-2-thienyl)-N-methylmethanamine can be compared with other similar compounds such as:
1-(5-Fluoro-2-thienyl)ethanone: This compound has a similar thienyl ring but differs in its functional groups, leading to different chemical properties and applications.
1-(5-Fluoro-2-thienyl)-N-(2-furylmethyl)methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClFNS |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8FNS.ClH/c1-8-4-5-2-3-6(7)9-5;/h2-3,8H,4H2,1H3;1H |
InChI Key |
GTFFNBBCVWXLHU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(S1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B12225359.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12225364.png)
![3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12225377.png)

![4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225381.png)
![2,3,5,6,7,8-hexahydro-1{H}-cyclopenta[{b}]quinolin-9-amine](/img/structure/B12225382.png)
![3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12225383.png)


![5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12225387.png)
![1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B12225390.png)
![N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12225401.png)


